molecular formula C12H12BrNO2 B3250189 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one CAS No. 201470-43-1

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one

Cat. No. B3250189
Key on ui cas rn: 201470-43-1
M. Wt: 282.13 g/mol
InChI Key: SXDJJQWHXHEGKG-UHFFFAOYSA-N
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Patent
US08367676B2

Procedure details

Triethylsilane (8.8 mL, 54.9 mmol) was added to a solution of 1-(1-acetylindolin-5-yl)-2-bromo-ethanone (1.9 g, 6.73 mmol) in trifluoroacetic acid (70 mL) at rt. The mixture was heated at 55° C. for 18 h, then cooled and concentrated under reduced pressure. The product was purified by flash chromatography (SiO2; hexane/EtOAc; 75/25). Yield: 1.2 g (67%).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[C:8]([N:11]1[C:19]2[C:14](=[CH:15][C:16]([C:20](=O)[CH2:21][Br:22])=[CH:17][CH:18]=2)[CH2:13][CH2:12]1)(=[O:10])[CH3:9]>FC(F)(F)C(O)=O>[Br:22][CH2:21][CH2:20][C:16]1[CH:15]=[C:14]2[C:19](=[CH:18][CH:17]=1)[N:11]([C:8](=[O:10])[CH3:9])[CH2:12][CH2:13]2

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(CBr)=O
Name
Quantity
70 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (SiO2; hexane/EtOAc; 75/25)

Outcomes

Product
Name
Type
Smiles
BrCCC=1C=C2CCN(C2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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